4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide
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Overview
Description
4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide is an organic compound with the molecular formula C14H10F3NO3. This compound is characterized by the presence of a hydroxy group and a trifluoromethoxy group attached to a benzamide structure. The trifluoromethoxy group is known for its unique properties, making this compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and 4-(trifluoromethoxy)aniline.
Condensation Reaction: The key step involves the condensation of 4-hydroxybenzoic acid with 4-(trifluoromethoxy)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine .
Scientific Research Applications
4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-Hydroxy-4-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group and an N-hydroxy group.
Uniqueness
4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
681004-70-6 |
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Molecular Formula |
C14H10F3NO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
4-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-7-3-10(4-8-12)18-13(20)9-1-5-11(19)6-2-9/h1-8,19H,(H,18,20) |
InChI Key |
QLUGORGPFFSGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Origin of Product |
United States |
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